molecular formula C21H20N4O4 B2693623 ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate CAS No. 1421526-36-4

ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate

Cat. No.: B2693623
CAS No.: 1421526-36-4
M. Wt: 392.415
InChI Key: RBIVMOJOEQLXBH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a pyridine ring, an amide linkage, and an ester functional group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable pyridine derivative, the pyrimidine ring can be constructed through cyclization reactions involving appropriate reagents such as urea or guanidine.

    Acylation Reaction: The pyrimidine derivative can then undergo acylation with ethyl 2-amino benzoate to form the amide linkage.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using reagents like ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features suggest it could interact with various biological targets, providing insights into cellular processes.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of pharmaceuticals targeting specific diseases.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidine and pyridine rings could facilitate binding to nucleic acids or proteins, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate: shares similarities with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-3-29-21(28)16-6-4-5-7-17(16)24-18(26)13-25-19(27)12-14(2)23-20(25)15-8-10-22-11-9-15/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIVMOJOEQLXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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